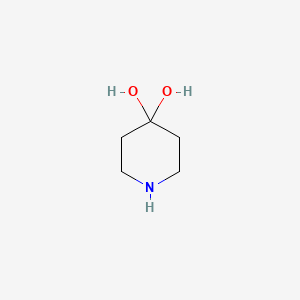

Piperidine-4,4-diol

Description

Contextualization within Geminal Diol Chemistry and Nitrogen Heterocycle Synthesis

Geminal diols, characterized by two hydroxyl groups attached to the same carbon atom, are a class of organic compounds often encountered as intermediates in the hydration of carbonyl compounds fiveable.mepageplace.deconicet.gov.archemistrysteps.commasterorganicchemistry.com. While typically prone to dehydration and reformation of the carbonyl group, certain structural features can stabilize these geminal diol arrangements fiveable.mepageplace.deconicet.gov.archemistrysteps.commasterorganicchemistry.com.

In parallel, the piperidine (B6355638) ring, a saturated six-membered nitrogen heterocycle, is a fundamental and ubiquitous structural motif. Its presence is notable across a vast array of pharmaceuticals and natural products, largely due to the favorable physicochemical and pharmacokinetic properties it imparts mdpi.comresearchgate.netbiointerfaceresearch.com. The synthesis of diverse piperidine derivatives is a critical area of research, employing a wide spectrum of synthetic methodologies, including cyclization, amination, and C-H functionalization strategies mdpi.comresearchgate.netnih.govorganic-chemistry.org.

Piperidine-4,4-diol, most commonly encountered and utilized as its hydrochloride salt (CAS RN 40064-34-4), uniquely bridges these two chemical domains. It features the geminal diol functionality precisely at the C4 position of the piperidine ring guidechem.comchemicalbook.comchemicalbook.comfederalregister.gov. This specific arrangement provides a distinct reactive center within the heterocyclic framework, rendering it a valuable precursor for the synthesis of more complex nitrogen-containing molecules and heterocycles chemicalbook.com.

Significance of the this compound Motif as a Versatile Synthetic Scaffold

The intrinsic value of this compound as a synthetic scaffold lies in its multifaceted reactivity and the strategic placement of its functional groups. The secondary amine of the piperidine ring is amenable to a variety of derivatizations, such as N-alkylation or N-acylation, allowing for the introduction of diverse substituents chemicalbook.com. Simultaneously, the geminal diol moiety offers two hydroxyl groups that can participate in a broad range of chemical transformations. These include esterification, etherification, and oxidation reactions, as well as direct participation in cyclization events to form new ring systems chemicalbook.comchemicalbook.com.

This dual functionality enables this compound to serve as a versatile building block for constructing intricate molecular architectures. For instance, it has been instrumental in the synthesis of rigid, rodlike oligopiperidines through iterative reductive amination protocols, facilitating the creation of defined macromolecular structures chemicalbook.com. Furthermore, it acts as a crucial starting material for the assembly of complex macrocyclic systems, such as preorganized tetraazamacrocycles, which are of significant interest in coordination chemistry and catalysis due to their inherent rigidity and stability chemicalbook.com.

Overview of Contemporary Research Trajectories for this compound

Current research endeavors actively explore novel synthetic methodologies that leverage the distinctive structural attributes of this compound. A notable area of investigation involves its application as a key intermediate in the synthesis of N-fused bicycles, including structures like indolizidines. These syntheses often employ sophisticated strategies that incorporate C-H functionalization and C-C bond cleavage, sometimes drawing inspiration from photochemical reactions chemicalbook.com.

The development of water-soluble, rigid oligopiperidines derived from this compound underscores its potential utility in materials science and nanotechnology. These structures offer biomimetic scaffolds that exhibit enhanced resistance to proteolysis compared to their peptide-based counterparts, opening avenues for novel biomaterials chemicalbook.com.

Moreover, its role in the construction of macrocyclic frameworks highlights its significance in supramolecular chemistry and catalysis. The precise control over molecular geometry and preorganization afforded by using this compound as a core building block is paramount for achieving specific catalytic activities or binding properties chemicalbook.com. These ongoing research trajectories collectively affirm this compound's sustained importance as a versatile platform for cutting-edge organic synthesis.

Data Tables

Table 1: Synthesis and Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Synthesis Method | Reaction of piperazine (B1678402) with diethyl carbonate in the presence of hydrogen chloride gas. | guidechem.comchemicalbook.com |

| Typical Yield | ~80% | guidechem.comchemicalbook.com |

| Appearance | White crystalline solid | guidechem.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C₅H₁₂ClNO₂ | chemicalbook.comchemicalbook.com |

| Molecular Weight | 153.61 g/mol | guidechem.comchemicalbook.comchemicalbook.com |

| Melting Point | 185-189 °C (Hydrochloride salt) | chemicalbook.comchemicalbook.com |

| Solubility | Soluble in water, DMF, DMSO, Ethanol | chemicalbook.com |

Table 2: Key Applications and Reactions of this compound in Organic Synthesis

| Application/Reaction | Methodology | Significance | Source(s) |

| Oligopiperidine Synthesis | Iterative reductive amination of protected this compound. | Creation of water-soluble, rigid, rodlike macromolecules for nanotechnology and biomaterials; potential proteolysis resistance. | chemicalbook.com |

| Synthesis of N-fused Bicycles (e.g., Indolizidines) | C-H functionalization, C-C bond cleavage (e.g., Norrish-Yang Type II inspired), Rh-catalyzed reactions. | Construction of complex heterocyclic systems, demonstrating advanced synthetic strategies. | chemicalbook.com |

| Synthesis of Tetraazamacrocycles | Used as a key building block for rigid, preorganized macrocyclic structures. | Applications in coordination chemistry and catalysis due to enhanced stability and selectivity. | chemicalbook.com |

| Precursor for Heterocycles | Cyclization reactions utilizing the geminal diol functionality. | Serves as a versatile intermediate for synthesizing various piperidine derivatives and fused ring systems. |

Structure

3D Structure

Properties

IUPAC Name |

piperidine-4,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-5(8)1-3-6-4-2-5/h6-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDHHJQPQZFEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397358 | |

| Record name | Piperidine-4,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73390-11-1 | |

| Record name | Piperidine-4,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Piperidine 4,4 Diol and Its Congeners

Direct Formation Pathways for Piperidine-4,4-diol

The most straightforward approach to this compound involves the direct conversion of a pre-existing piperidine (B6355638) core. This is centered on the chemistry of the corresponding ketone, 4-piperidone (B1582916).

The formation of this compound is fundamentally a result of the hydration of the carbonyl group in 4-piperidone. In aqueous solutions, an equilibrium exists between ketones and their corresponding geminal diols (hydrates). orgoreview.comlibretexts.orglibretexts.org This reaction involves the nucleophilic addition of water to the carbonyl carbon and can be catalyzed by either acid or base. orgoreview.comlibretexts.orglibretexts.org

For most simple ketones, the equilibrium lies heavily in favor of the ketone form, and the geminal diol is often unstable and cannot be isolated. libretexts.org However, the stability of the hydrate (B1144303) is influenced by the electronic environment. libretexts.orglibretexts.org In the case of 4-piperidone, the N-protonated derivative is commonly isolated as a stable monohydrate of its hydrochloride salt, which is in fact this compound hydrochloride. wikipedia.org This stable, crystalline solid is a commercially available starting material for various synthetic applications. chemicalbook.comlookchem.com The formation of this stable hydrate is facilitated in acidic aqueous media, where protonation of the carbonyl group increases its electrophilicity and susceptibility to nucleophilic attack by water. libretexts.orglibretexts.orgvaia.com

While the hydration of 4-piperidone occurs readily under aqueous acidic conditions, research into novel catalytic systems for geminal diol synthesis from ketones is an active area. These approaches often aim to improve reaction conditions, yields, and catalyst reusability. For instance, heterogeneous catalysts like silica (B1680970) sulfuric acid (SSA) have been shown to be effective in converting ketones into corresponding gem-dihydroperoxides under mild conditions. researchgate.net Such solid-supported acid catalysts offer advantages like low environmental impact and recyclability, and their principles could be applied to gem-diol synthesis. researchgate.net The development of optimized, environmentally friendly processes for producing 4-piperidone hydrochloride hydrate with high purity and yield is a subject of ongoing research, highlighting the industrial importance of efficient catalytic methods. google.com

Multistep Synthetic Routes to the this compound Core

Since this compound is directly derived from 4-piperidone, multistep syntheses focus on the efficient construction of the 4-piperidone ring system. Key strategies involve classic cyclization reactions and modern functionalization techniques.

Two of the most powerful and widely used reactions for constructing the 4-piperidone core are the Mannich and Dieckmann reactions.

Mannich Reaction : This is a three-component condensation reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid. Stereoselective Mannich reactions are particularly valuable for creating chiral piperidine alkaloids. researchgate.net The reaction can be adapted to produce a wide array of polyfunctional piperidines. rsc.orgresearchgate.net Asymmetric Mannich reactions, using chiral auxiliaries or catalysts, allow for the synthesis of highly enantioenriched piperidine structures. rsc.org

Dieckmann Condensation : This intramolecular Claisen condensation of a diester is a cornerstone of 4-piperidone synthesis. stackexchange.com A common approach involves the Michael addition of a primary amine to two equivalents of an acrylate (B77674) ester, which forms an amino-diester. dtic.milresearchgate.net This diester is then subjected to base-catalyzed cyclization to yield a β-keto ester, which upon hydrolysis and decarboxylation, affords the target N-substituted 4-piperidone. stackexchange.comdtic.milresearchgate.net Careful control of reaction conditions is crucial to prevent side reactions like the retro-Dieckmann reaction. researchgate.net

Table 1: Comparison of Mannich and Dieckmann Reactions for 4-Piperidone Synthesis

| Feature | Mannich Reaction | Dieckmann Condensation |

|---|---|---|

| Reaction Type | Three-component condensation | Intramolecular Claisen condensation |

| Key Precursors | Amine, formaldehyde (B43269), carbon acid (e.g., a ketone) researchgate.net | Amino-diester (from a primary amine and two acrylate equivalents) dtic.milresearchgate.net |

| Key Intermediate | Mannich base researchgate.net | β-keto ester stackexchange.comresearchgate.net |

| Advantages | High atom economy, builds complexity quickly, versatile for polyfunctional piperidines rsc.orgresearchgate.net | Well-established, reliable route to N-substituted 4-piperidones researchgate.net |

| Considerations | Control of stereoselectivity can be challenging; requires careful selection of components researchgate.netrsc.org | Requires multiple steps (diester formation, cyclization, hydrolysis, decarboxylation); potential for side reactions dtic.milresearchgate.net |

The key to forming this compound is the presence of a ketone at the 4-position. Therefore, functionalization strategies are aimed at creating the 4-piperidone precursor. While the cyclization reactions mentioned above are the primary methods, modern C-H functionalization offers an alternative.

Recent advances have shown that direct, catalyst-controlled C-H functionalization can introduce substituents at specific positions of the piperidine ring. d-nb.infonih.govnsf.gov By selecting the appropriate rhodium catalyst and nitrogen-protecting group, it is possible to direct C-H insertion reactions to the C4 position, which is sterically accessible. d-nb.infonih.govnsf.gov Another approach involves the functionalization of a pre-existing 4-methylene group on a piperidine ring, which can be achieved through methods like hydroboration-oxidation to yield a 4-hydroxypiperidine (B117109). acs.org This alcohol could then be oxidized to the corresponding 4-piperidone, ready for hydration to the diol.

Green Chemistry Principles and Sustainable Synthesis Strategies for this compound

The synthesis of piperidones and their derivatives is increasingly being guided by the principles of green chemistry, aiming for more sustainable and environmentally benign processes.

Several key areas of improvement have been identified:

Alternative Reaction Media and Catalysts : An efficient green chemistry approach for N-substituted piperidones has been developed that presents significant advantages over the classical Dieckmann condensation. nih.govresearchgate.net This can include the use of more environmentally friendly solvents or catalytic systems.

Bio-renewable Feedstocks : A novel, one-pot synthesis of piperidine has been reported starting from bio-renewable tetrahydrofurfurylamine. rsc.org This pathway utilizes a Rh-ReOx/SiO₂ catalyst for the hydrogenolysis and subsequent intramolecular amination, representing a significant step towards sustainable piperidine production from biomass resources. rsc.org

Enzymatic and Chemoenzymatic Strategies : The use of enzymes for selective C-H oxidation on the piperidine ring, followed by chemical cross-coupling, has been demonstrated as a powerful strategy. acs.org This approach can streamline synthetic routes and reduce the reliance on precious metal catalysts and expensive chiral ligands, contributing to a more sustainable future for chemical synthesis. acs.org

Process Optimization : Efforts are being made to develop optimized and environmentally friendly industrial processes for 4-piperidone hydrochloride hydrate. google.com This includes using inexpensive, non-hazardous reagents and improving reaction efficiency to achieve high yields and purity, thereby minimizing waste. google.com

Borrowing Hydrogen Methodology in this compound Synthesis

The borrowing hydrogen (BH) methodology, also known as hydrogen autotransfer, is a powerful and atom-economical strategy for the formation of carbon-nitrogen bonds. researchgate.netcsic.es This process typically involves the temporary, metal-catalyzed oxidation of an alcohol to an intermediate aldehyde or ketone, which then reacts with an amine to form an imine. researchgate.net The metal hydride species, formed during the initial oxidation, subsequently reduces the imine to the final amine product, regenerating the catalyst and releasing water as the only byproduct. csic.es This elegant cascade process avoids the direct use of gaseous hydrogen and pre-activation of the alcohol, making it an environmentally benign and efficient synthetic tool. researchgate.net

A direct application of this methodology for the synthesis of congeners of this compound is the Iridium(III)-catalyzed synthesis of N-substituted-4-piperidinols from 1,3,5-pentanetriol (B42939) and various primary amines. chemrxiv.orgacs.org In this reaction, the terminal hydroxyl groups of the triol are sequentially oxidized and aminated in a double borrowing hydrogen process, leading to the formation of the piperidine ring. The hydroxyl group at the C4 position of the resulting piperidinol corresponds to the gem-diol structure in this compound upon hydration of the corresponding ketone, 4-piperidone.

The reaction is typically catalyzed by an Iridium(III) complex, such as [Cp*IrCl2]2, and has been shown to be effective for a range of primary amines, including both benzylic and aliphatic amines. researchgate.net Research has demonstrated that various N-substituted 4-piperidinols can be synthesized in good to excellent yields, highlighting the versatility of this approach. researchgate.net

Table 1: Iridium-Catalyzed Synthesis of N-Substituted 4-Piperidinols via Borrowing Hydrogen researchgate.net

| Entry | Amine | Catalyst | Yield (%) |

| 1 | Benzylamine | [CpIrCl2]2 / NaHCO3 | 80 |

| 2 | 4-Methoxybenzylamine | [CpIrCl2]2 / NaHCO3 | 75 |

| 3 | Hexylamine | [CpIrCl2]2 / NaHCO3 | 85 |

| 4 | Cyclohexylamine | [CpIrCl2]2 / NaHCO3 | 78 |

Reaction Conditions: 1,3,5-pentanetriol, amine (1.2 eq.), catalyst (2.5 mol%), base, in an appropriate solvent at elevated temperature. Yields are for the isolated product.

This methodology represents a significant advancement in the synthesis of C4-functionalized piperidines, providing a streamlined route from simple, acyclic precursors. researchgate.netmdpi.com The ability to generate 4-piperidinols, direct precursors to this compound, underscores the utility of the borrowing hydrogen strategy in accessing this important class of heterocyclic compounds. researchgate.netchemrxiv.org

Chemoenzymatic Approaches and Biocatalysis for this compound Precursors

Chemoenzymatic synthesis combines the selectivity and efficiency of biocatalysts with the practicality of traditional organic chemistry to create novel and sustainable synthetic routes. rsc.org This approach is particularly valuable for the synthesis of chiral piperidines and their precursors, which are prominent scaffolds in pharmaceuticals. enseignementsup-recherche.gouv.fracs.org While direct enzymatic synthesis of this compound is not extensively documented, several chemoenzymatic methods have been developed to produce its key precursors, such as 4-piperidone, 4-hydroxypiperidines, and related lactones. researchgate.netacs.org

One notable approach involves the use of lipases for the kinetic resolution of racemic piperidine derivatives. For instance, lipases from Candida antarctica (CALB) and Burkholderia cepacia have been successfully employed in the enzyme-catalyzed esterification of racemic 4-hydroxytetrahydropyridine derivatives. acs.org This resolution provides access to enantiomerically pure (R)-esters and (S)-alcohols, which are versatile chiral building blocks for alkaloids and other complex piperidines like fagomine (B1671860) and 4-hydroxypipecolic acid. acs.org

Another strategy utilizes a Baeyer-Villiger oxidation in a chemoenzymatic sequence starting from 4,4-piperidinediol hydrochloride itself. researchgate.net In this process, the piperidine nitrogen is first protected, for example with benzyl (B1604629) chloroformate, and the resulting N-protected 4-piperidone is then subjected to a Baeyer-Villiger oxidation to yield a piperidine lactone. researchgate.net This lactone can be further utilized in enzyme-catalyzed ring-opening polymerizations to create functional biomaterials. researchgate.netnih.gov

Furthermore, ω-transaminases have been employed for the stereoselective monoamination of 1,5-diketones. chemrxiv.org The resulting aminoketones spontaneously cyclize to form Δ1-piperideines, which can be subsequently reduced to afford various diastereomers of 2,6-disubstituted piperidines. chemrxiv.orgrsc.org This method provides a powerful biocatalytic route to the core piperidine scaffold from acyclic diketone precursors.

Table 2: Examples of Chemoenzymatic Syntheses of this compound Precursors

| Enzyme Class | Precursor Substrate | Key Transformation | Product | Reference |

| Lipase (B570770) (e.g., CALB) | Racemic 4-hydroxytetrahydropyridine | Kinetic Resolution via Esterification | Enantiopure 4-hydroxypiperidine derivatives | acs.org |

| Multiple (Chemical Step First) | 4,4-Piperidinediol hydrochloride | N-protection followed by Baeyer-Villiger Oxidation | N-protected piperidine lactone | researchgate.net |

| ω-Transaminase | 1,5-Diketone | Stereoselective monoamination and cyclization | Δ1-Piperideine | chemrxiv.org |

| Lipase (Candida antarctica lipase B) | Substituted benzaldehyde (B42025), aniline, acetoacetate (B1235776) ester | Multicomponent reaction | Polyfunctionalized piperidines | acs.org |

These biocatalytic and chemoenzymatic strategies highlight the growing importance of enzymes in constructing complex heterocyclic molecules. They offer high selectivity, often under mild reaction conditions, and provide access to chiral intermediates that are challenging to synthesize using purely chemical methods. rsc.orgenseignementsup-recherche.gouv.fr The development of these approaches for producing precursors to this compound opens new avenues for the efficient and sustainable manufacturing of piperidine-based pharmaceuticals and materials. acs.org

Advanced Chemical Reactivity and Mechanistic Investigations of Piperidine 4,4 Diol

Tautomeric Equilibrium Dynamics Between Piperidine-4,4-diol and 4-Piperidone (B1582916)

Gem-diols, including this compound, exist in a dynamic equilibrium with their corresponding carbonyl compounds, in this case, 4-piperidone acs.orglibretexts.orglibretexts.orglibretexts.orgutexas.edu. This equilibrium is influenced by various factors, such as solvent polarity, pH, and the electronic nature of substituents. Generally, for simple aldehydes and ketones, the equilibrium favors the carbonyl form due to steric considerations libretexts.orglibretexts.org. However, the presence of electron-withdrawing groups can stabilize the gem-diol structure libretexts.org. While specific equilibrium constants for this compound are not extensively detailed in the provided literature, the general principle of carbonyl hydration and dehydration, often catalyzed by acids or bases, is well-established libretexts.orglibretexts.org. The nitrogen atom in the piperidine (B6355638) ring can also influence this equilibrium through protonation or participation in intramolecular interactions.

Nucleophilic and Electrophilic Transformation Profiles at the Gem-diol Center

The gem-diol moiety in this compound offers two hydroxyl groups on a single carbon, providing sites for diverse chemical transformations. These hydroxyl groups can act as nucleophiles in reactions like esterification or etherification. Conversely, under acidic conditions, protonation of the hydroxyl groups can render them good leaving groups, activating the C4 carbon as an electrophilic center for nucleophilic attack. For example, 4,4-Piperidinediol hydrochloride has been shown to react with phenylhydrazines, leading to the formation of indole-based scaffolds through condensation reactions . This highlights the capacity of the gem-diol to participate in reactions that form new carbon-heteroatom bonds and cyclic structures.

Reductive Transformations and Amination Reactions of this compound Derivatives

Reductive amination is a cornerstone reaction in the synthesis of piperidine derivatives, including those derived from this compound smolecule.commdpi.comchemicalbook.comnih.govresearchgate.net. This process typically involves the formation of an imine or iminium intermediate, followed by its reduction. For example, the synthesis of water-soluble oligopiperidines utilizes iterative reductive amination steps, employing protected 4,4-piperidinediol hydrochloride and reagents like triacetoxyborohydride (B8407120) chemicalbook.com. Reductive amination is also crucial in forming complex piperidine structures, such as fluorine-containing γ-amino acid derivatives, where a diformyl intermediate undergoes double reductive amination researchgate.net. The efficiency of these transformations often relies on the choice of reducing agent, with sodium triacetoxyborohydride (STAB) being a common and effective reagent chemicalbook.comgoogle.com.

C-H and C-C Bond Functionalization Strategies at the Piperidine Scaffold

The piperidine scaffold is a highly prevalent motif in pharmaceuticals, driving significant research into its functionalization via C-H and C-C bond activation chemrxiv.orgresearchgate.netnih.govnsf.govsemanticscholar.orgacs.orgacs.org. Direct functionalization of unactivated C-H bonds, particularly at positions other than those alpha to the nitrogen, presents a considerable synthetic challenge nih.govacs.org. However, advanced methodologies have emerged, including palladium-catalyzed C-H arylation strategies that employ directing groups to achieve regioselectivity, for instance, at the C4 position of the piperidine ring nih.govacs.orgacs.org. These techniques are instrumental in streamlining the synthesis of analogs and accelerating structure-activity relationship (SAR) studies nih.govacs.org. Biocatalytic methods are also being explored for enantioselective C-H functionalization of piperidine scaffolds chemrxiv.org.

Rearrangement Reactions and Fragmentations Involving the this compound System

While specific rearrangement or fragmentation reactions directly involving this compound are not extensively detailed in the provided search results, general chemical principles offer insights into potential reactivity. The dehydration of gem-diols to form carbonyl compounds represents a fragmentation pathway. In biological contexts, such as drug metabolism, piperidine rings can undergo complex transformations, including ring contraction mediated by enzymes like cytochrome P450s, often involving C-C bond cleavage and subsequent C-N bond formation to yield pyrrolidine (B122466) products researchgate.net. These complex metabolic pathways suggest that the piperidine ring system can be susceptible to intricate rearrangements and fragmentations under specific enzymatic or chemical conditions.

Derivatization and Selective Functionalization of Piperidine 4,4 Diol

Protection and Deprotection Methodologies for Hydroxyl Groups

The geminal diol structure of piperidine-4,4-diol is highly susceptible to reactions that form cyclic acetals or ketals, serving as a primary method for protecting these hydroxyl groups. This protection strategy is particularly useful as it effectively masks the diol functionality, allowing for selective reactions at the piperidine (B6355638) nitrogen.

Acetal (B89532) and Ketal Formation: The reaction of this compound with aldehydes or ketones in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or Lewis acids like BF₃·OEt₂) readily forms stable six-membered cyclic acetals or ketals, respectively. This is a reversible process, and the protecting group can be removed under mild acidic aqueous conditions. For instance, reaction with benzaldehyde (B42025) yields a cyclic acetal, while reaction with acetone (B3395972) forms a cyclic ketal. The formation of these cyclic derivatives is often driven by the removal of water, typically achieved using a Dean-Stark apparatus or molecular sieves.

Table 4.1.1: Hydroxyl Group Protection of this compound

| Protecting Group Type | Carbonyl Reagent | Catalyst/Conditions | Deprotection Conditions | Notes |

|---|---|---|---|---|

| Cyclic Acetal | Benzaldehyde | p-TsOH, Toluene, Reflux | Dilute HCl (aq) | Reversible, stable to basic conditions |

Silyl (B83357) Ether Formation: While less common for geminal diols due to their propensity to form cyclic acetals/ketals, silyl ethers (e.g., TMS, TES, TBS) can potentially be formed under specific conditions using silyl chlorides and a base. However, the stability and ease of formation of cyclic acetals/ketals often make them the preferred protecting group strategy for the diol moiety. Deprotection of silyl ethers is typically achieved using fluoride (B91410) sources (e.g., TBAF) or acidic conditions.

Transformations of the Piperidine Nitrogen Atom

The secondary amine nitrogen atom in this compound is a nucleophilic center that readily undergoes various functionalization reactions, including alkylation, acylation, and sulfonylation. These transformations are crucial for introducing diverse substituents and modifying the pharmacokinetic or pharmacodynamic properties of derived compounds.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., potassium carbonate, triethylamine) to scavenge the generated acid. This reaction introduces an alkyl chain onto the nitrogen atom.

Table 4.2.1: N-Alkylation of this compound

| Alkylating Agent | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetone | Room temperature | High |

N-Acylation: Acylation reactions, typically using acid chlorides or anhydrides (e.g., acetyl chloride, acetic anhydride (B1165640), benzoyl chloride), introduce amide functionalities onto the nitrogen. These reactions are often performed in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct.

Table 4.2.2: N-Acylation of this compound

| Acylating Agent | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Acetyl chloride | Et₃N | DCM | 0 °C to RT | High |

| Acetic anhydride | Pyridine | THF | Reflux | Good |

N-Protection: For multi-step syntheses, the piperidine nitrogen is frequently protected. Common protecting groups include the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) often with a catalytic amount of DMAP, or the benzyloxycarbonyl (Cbz) group, typically formed by reaction with benzyl chloroformate. These protecting groups can be selectively removed under specific conditions (e.g., Boc with TFA or HCl; Cbz by hydrogenolysis).

Table 4.2.3: N-Protection of this compound

| Protecting Group | Reagent | Catalyst/Base | Solvent | Conditions | Deprotection Conditions |

|---|---|---|---|---|---|

| Boc | (Boc)₂O | DMAP (cat.) | THF | Room temperature | TFA or HCl (aq) |

Regioselective and Stereoselective Derivatization Approaches

Achieving regioselective and stereoselective derivatization of this compound is paramount for controlling the synthesis of specific stereoisomers or differentially functionalized products.

Selective Functionalization: The primary challenge for regioselectivity lies in differentiating the reactivity between the nitrogen atom and the hydroxyl groups, or potentially between the two hydroxyl groups if they were not geminal. However, in this compound, the geminal diol is typically protected as a single cyclic entity. Therefore, regioselectivity usually refers to the selective modification of the nitrogen atom while the hydroxyls are protected, or vice versa. For instance, protecting the diol as a cyclic acetal/ketal allows for subsequent selective N-alkylation or N-acylation. Conversely, protecting the nitrogen (e.g., as a Boc derivative) might allow for reactions that could influence the diol, though direct manipulation of the geminal diol is less common than its protection.

Stereoselective Derivatization: this compound itself is achiral. Stereoselectivity arises when derivatization introduces new chiral centers or when chiral auxiliaries are employed. For example, if the geminal diol is converted into a cyclic acetal or ketal using a chiral aldehyde or ketone, diastereomeric products could be formed, which might be separable or allow for subsequent stereoselective transformations. Furthermore, reactions on the piperidine ring itself, such as functionalization at adjacent carbons, could be influenced by chiral substituents introduced onto the nitrogen or by using chiral catalysts.

Formation of Cyclic and Acyclic Derivatives (e.g., Ketals, Acetals)

The geminal diol functionality of this compound is a direct precursor to cyclic acetals and ketals, which are stable derivatives often used for protection or as intermediates in further synthetic pathways.

Cyclic Acetals and Ketals: As detailed in Section 4.1, the reaction with aldehydes and ketones is the principal method for forming cyclic derivatives. The choice of aldehyde or ketone dictates the specific cyclic acetal or ketal formed. For instance, reaction with formaldehyde (B43269) or its equivalents can yield a five-membered cyclic acetal. The formation of these cyclic structures effectively converts the geminal diol into a masked carbonyl group, which can be revealed by acidic hydrolysis.

Table 4.4.1: Formation of Cyclic Derivatives from this compound

| Reagent | Product Type | Catalyst/Conditions |

|---|---|---|

| Benzaldehyde | Cyclic Acetal | p-TsOH, Toluene, Dean-Stark |

| Acetone | Cyclic Ketal | H₂SO₄ (cat.), DMF |

| Formaldehyde (aq) | Cyclic Acetal | HCl (cat.) |

Acyclic Derivatives: While less common and generally less stable than cyclic derivatives for geminal diols, acyclic acetals or ketals could theoretically be formed under specific conditions, often involving an excess of the carbonyl compound and rigorous water removal. However, the strong tendency for intramolecular cyclization makes cyclic derivatives the predominant and synthetically useful products.

Compound Names Mentioned:

this compound

Benzaldehyde

Acetone

p-Toluenesulfonic acid (p-TsOH)

Sulfuric acid (H₂SO₄)

Boron trifluoride diethyl etherate (BF₃·OEt₂)

Trimethylsilyl chloride (TMSCl)

Triethylsilyl chloride (TESCl)

tert-Butyldimethylsilyl chloride (TBSCl)

Hydrochloric acid (HCl)

Methyl iodide (CH₃I)

Potassium carbonate (K₂CO₃)

Triethylamine (Et₃N)

Dichloromethane (DCM)

Acetyl chloride (CH₃COCl)

Acetic anhydride ((CH₃CO)₂O)

Pyridine

Benzoyl chloride (PhCOCl)

Di-tert-butyl dicarbonate ((Boc)₂O)

4-Dimethylaminopyridine (DMAP)

Tetrahydrofuran (THF)

Benzyl bromide (BnBr)

Benzyloxycarbonyl chloride (Cbz-Cl)

Sodium bicarbonate (NaHCO₃)

Palladium on carbon (Pd/C)

Trifluoroacetic acid (TFA)

Formaldehyde

Cyclohexanone

Computational and Theoretical Chemistry Studies of Piperidine 4,4 Diol

Quantum Chemical Investigations on Molecular Structure and Conformation

Quantum chemical methods, such as Density Functional Theory (DFT), are extensively employed to determine the most stable molecular structures and preferred conformations of organic molecules. For piperidine (B6355638) derivatives, understanding the conformational landscape of the six-membered ring is crucial, as it can adopt various puckered forms, most notably the chair and boat conformations nih.govmdpi.com. The chair conformation is typically the most stable for unsubstituted piperidine, with substituents influencing the preferred axial or equatorial positions nih.gov.

Prediction of Reactivity Profiles and Elucidation of Reaction Pathways

The reactivity of Piperidine-4,4-diol is intrinsically linked to the gem-diol functionality, which exists in equilibrium with its corresponding carbonyl compound, piperidine-4-one, and water wikipedia.orglibretexts.org. Computational studies can predict the equilibrium constants for such hydration/dehydration processes. Electron-withdrawing groups generally stabilize gem-diols by destabilizing the carbonyl group, while electron-donating groups stabilize the carbonyl and destabilize the gem-diol wikipedia.orglibretexts.org. The piperidine nitrogen, with its lone pair, can influence the electron distribution within the molecule.

Computational methods are vital for elucidating reaction pathways. For example, studies involving piperidine derivatives have investigated reaction mechanisms such as C-C bond cleavage, where computational analyses have successfully elucidated positional selectivity guidechem.com. Furthermore, the formation of gem-diols from carbonyl compounds is often catalyzed by acids or bases, and computational studies can model these catalytic effects and the transition states involved in nucleophilic addition of water to the carbonyl carbon libretexts.orgacs.orgsci-hub.se. Understanding these pathways is essential for predicting how this compound might behave in various chemical transformations.

Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Gap, Molecular Electrostatic Potential)

The electronic properties of a molecule dictate its reactivity, polarity, and interaction potential. Quantum chemical calculations provide access to key descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP) map. The HOMO-LUMO energy gap is a critical indicator of a molecule's electronic stability and chemical reactivity; a smaller gap generally correlates with higher reactivity and polarizability researchgate.netamazonaws.comresearchgate.netmdpi.com.

Solvent Effects on Gem-diol Stability and Reactivity

Solvent plays a critical role in the stability and reactivity of gem-diols. Protic solvents, particularly water and alcohols, can stabilize gem-diols through hydrogen bonding libretexts.orgresearchgate.net. Computational methods, such as implicit solvation models (e.g., COSMO) or explicit solvent simulations, can quantify these effects. For example, studies on other carbonyl compounds have shown that protic solvents like methanol (B129727) can favor the hydration of carbonyl groups to form gem-diols researchgate.net.

The presence of the piperidine nitrogen and the gem-diol hydroxyl groups in this compound suggests that solvent interactions, particularly hydrogen bonding with protic solvents, would be significant. Computational modeling can predict how different solvent polarities and hydrogen-bonding capabilities influence the equilibrium between piperidine-4-one and this compound, as well as affect the activation energies of reactions involving the compound acs.orgsci-hub.se.

Mechanistic Insights from Computational Modeling (e.g., Positional Selectivity of C-C Cleavage)

Computational modeling offers unparalleled insight into the detailed steps of chemical reactions, including the identification of transition states, intermediates, and the factors governing selectivity. For systems involving piperidine derivatives, computational studies have been instrumental in dissecting complex reaction mechanisms. For instance, in synthetic routes utilizing 4,4-piperidinediol hydrochloride, computational investigations have successfully elucidated the positional selectivity of C-C bond cleavage, providing a deeper understanding of the reaction's control elements guidechem.com.

These studies often involve calculating potential energy surfaces to map out reaction pathways and identify the lowest energy routes. By analyzing the electronic structure of transition states, computational chemists can explain why certain bonds break preferentially or why reactions occur at specific positions within a molecule. This level of detail is crucial for optimizing synthetic strategies and understanding the behavior of molecules like this compound in catalytic cycles or complex transformations acs.orgsci-hub.sechinesechemsoc.orgacs.org.

Advanced Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior, allowing researchers to explore the conformational landscape of a molecule over time. By simulating the movement of atoms and molecules based on classical mechanics principles and force fields, MD can reveal the accessible conformations, their relative stabilities, and the energy barriers for interconversion unibo.itnih.gov. This is particularly relevant for cyclic systems like piperidine, where ring puckering and substituent orientation can lead to multiple conformers nih.govmdpi.com.

While specific MD simulations for this compound are not detailed in the provided search results, the methodology is well-established for similar cyclic and flexible molecules nih.govmdpi.com. MD simulations can map the free energy landscape of this compound, identifying stable conformations and the pathways through which the molecule transitions between them. Such simulations are essential for understanding how the gem-diol moiety might influence the dynamic behavior of the piperidine ring and for predicting how the molecule might interact with other species in solution or in biological environments.

Piperidine 4,4 Diol As a Pivotal Intermediate in Complex Organic Synthesis

Construction of Polycyclic and Fused Nitrogen Heterocycles

Piperidin-4-one, the keto-form of piperidine-4,4-diol, is a critical starting material for the assembly of fused nitrogen-containing bicyclic systems, most notably the bispidine (3,7-diazabicyclo[3.3.1]nonane) core. The synthesis of these rigid, chair-chair or boat-chair conformational scaffolds is frequently accomplished through a Mannich-type condensation reaction. googleapis.com

This reaction typically involves the condensation of an N-substituted piperidin-4-one with an amine (like methylamine) and formaldehyde (B43269). The process forms two new carbon-nitrogen bonds and a new carbon-carbon bond, efficiently constructing the fused bicyclic framework in a single step. The resulting bispidinone can be further reduced or functionalized to generate a variety of complex polycyclic structures. The rigidity and defined stereochemical nature of the bispidine scaffold make it a valuable component in the design of ligands for metal complexes and biologically active compounds. googleapis.com

Synthesis of Spirocyclic Systems

The carbonyl group at the C4 position of piperidin-4-one serves as a reactive handle for the construction of spirocyclic systems, where two rings share a single common atom. These three-dimensional structures are of great interest in drug discovery due to their conformational rigidity and novel chemical space occupancy.

One prominent class of spirocycles synthesized from piperidin-4-one are the 1,9-diazaspiro[5.5]undecanes, which are essentially dipiperidines fused at a common carbon. nih.gov The synthesis often involves multi-step sequences starting from N-protected piperidin-4-one. For example, reactions that build a second piperidine (B6355638) ring onto the C4 position are employed to generate these complex architectures. Various synthetic strategies, including intramolecular cyclizations and multi-component reactions, leverage piperidin-4-one as the foundational ring for creating diverse spiro-heterocycles. nih.govresearchgate.netacs.org

| Spirocyclic System | Core Structure | Synthetic Approach Example | Reference |

|---|---|---|---|

| 1,9-Diazaspiro[5.5]undecane | Two piperidine rings sharing the C4 carbon of the original piperidone. | Multi-step synthesis involving the construction of a second piperidine ring onto an existing one. | nih.gov |

| 1-Azaspiro[5.5]undecane | A piperidine ring fused to a cyclohexane (B81311) ring. | Intramolecular cyclization of functionalized piperidine derivatives. | acs.org |

| Spiro-oxindoles | A piperidine ring fused to an oxindole (B195798) moiety. | Condensation and cyclization reactions involving piperidin-4-one and isatin (B1672199) derivatives. |

Role in the Synthesis of Oligomeric Piperidine Scaffolds and Molecular Rods

While the direct synthesis of long-chain, linear piperidine oligomers from this compound is not extensively documented, its derivatives are crucial for creating complex molecules containing multiple piperidine units. These structures can be considered short-chain oligomers or dimeric scaffolds. A prime example is the synthesis of tetracyclic bis-piperidine alkaloids (TcBPAs), which are complex natural products featuring a core of two piperidine units linked by macrocyclic chains. nih.gov Synthetic strategies toward these molecules often rely on building blocks derived from functionalized piperidines.

Furthermore, the modular synthesis of bis-bispidine structures provides a clear example of creating defined piperidine-based oligomers. In this approach, two bispidine units, each synthesized from a piperidin-4-one precursor, are linked together to form a larger, highly structured molecule. acs.org This demonstrates the utility of this compound in creating well-defined, rigid molecular architectures that can bridge the gap between small molecules and larger oligomeric systems.

Applications in Multicomponent Reactions (MCRs) for Chemical Library Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, are powerful tools for drug discovery and the generation of chemical libraries. nih.govresearchgate.net Piperidin-4-one is an ideal carbonyl component for such reactions due to its bifunctional nature (a reactive ketone and a modifiable secondary amine).

The Ugi four-component reaction (Ugi-4CR) is a prominent example where piperidin-4-one is frequently used. nih.govnih.govsemanticscholar.org This reaction combines an amine, a carboxylic acid, an isocyanide, and a carbonyl compound (piperidin-4-one) to rapidly generate highly diverse and complex α-acetamido carboxamide derivatives. semanticscholar.org This strategy has been successfully employed in the synthesis of libraries of 1,4-disubstituted piperidines and even in the targeted synthesis of complex pharmaceutical agents like carfentanil and its analogues. nih.govnih.gov The ability to vary four different inputs allows for the creation of vast libraries of structurally diverse compounds from a single, efficient reaction, making piperidin-4-one a valuable scaffold for high-throughput screening. researchgate.netacs.org

| Reaction Name | Components | Resulting Scaffold | Significance |

|---|---|---|---|

| Ugi Four-Component Reaction (Ugi-4CR) | Piperidin-4-one, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide-substituted piperidines | Rapid generation of diverse peptide-like scaffolds for drug discovery. nih.govsemanticscholar.org |

| Strecker Reaction | Piperidin-4-one, Amine, Cyanide Source (e.g., KCN) | α-Aminonitrile-substituted piperidines | Synthesis of precursors for α-amino acids and complex opioid analgesics. nih.gov |

| Mannich Reaction | Piperidin-4-one, Formaldehyde, Primary/Secondary Amine | β-Amino-ketone derivatives (e.g., Bispidinones) | Efficient construction of fused bicyclic systems. |

Precursor to Fluorinated Piperidine Derivatives and Other Highly Functionalized Piperidines

The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Piperidin-4-one is a key precursor for the synthesis of fluorinated piperidines. sciencedaily.comnih.gov The carbonyl group allows for reactions at the adjacent α-carbon positions (C3 and C5). For instance, N-protected piperidin-4-one can be converted to its enolate or silyl (B83357) enol ether, which can then be treated with an electrophilic fluorinating agent to introduce a fluorine atom at the C3 position.

Another advanced strategy is the dearomatization–hydrogenation (DAH) of fluoropyridine precursors to yield all-cis-(multi)fluorinated piperidines. nih.govresearchgate.net While this method starts from pyridines, the resulting fluorinated piperidines often serve as building blocks that mirror the substitution patterns achievable from piperidin-4-one, highlighting the importance of this structural motif in accessing these valuable compounds. nih.gov The fluoro-Prins reaction is another method that provides access to 4-fluoropiperidines, demonstrating the versatility of synthetic routes to these highly functionalized molecules. nih.gov

Utility in the Formation of Macrocyclic Systems (e.g., Bis-bispidine Tetraazamacrocycles)

The rigid bispidine scaffold, derived from piperidin-4-one, is an excellent building block for constructing highly preorganized macrocyclic systems. A modular synthesis approach has been developed for creating bis-bispidine tetraazamacrocycles. acs.org This strategy involves preparing functionalized bispidinone building blocks, which are then coupled to form the larger macrocyclic structure.

This method allows for the precise placement of functional groups on the rigid macrocyclic framework. Such highly organized, cage-like structures are of significant interest for their potential applications in host-guest chemistry, as catalysts, and as highly stable chelating agents for metal ions in medical imaging and therapy. The synthesis underscores the role of this compound as a foundational element, enabling the creation of complex, three-dimensional macrocyclic architectures through the formation of the intermediate bispidine unit.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation of Piperidine 4,4 Diol

Utilization of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Stereochemical Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. ipb.pt For Piperidine-4,4-diol and its derivatives, NMR provides critical data on the conformational and stereochemical arrangement of the piperidine (B6355638) ring.

The piperidine ring typically adopts a chair conformation to minimize steric strain. iastate.educhemrevlett.com However, the presence and orientation of substituents can lead to other conformations, such as a boat or twist-boat form. chemrevlett.com One-dimensional (1D) NMR techniques, like ¹H NMR, provide initial insights. For instance, the chemical shifts and coupling constants of the methylene (B1212753) protons in the piperidine ring can indicate its flexibility. In a rapidly exchanging system between axial and equatorial orientations, the methylene hydrogens may show averaged chemical shifts. acs.org Conversely, distinct chemical shifts for each methylene hydrogen suggest a more rigid, preorganized conformation. acs.org

For stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments are particularly valuable. 1D NOE data can provide evidence for the presence of specific conformations in solution. iastate.edu The magnitude of vicinal coupling constants (³J) is also widely used to assign stereochemistry in piperidine derivatives. ipb.pt Computational analysis, in conjunction with NMR data, can help determine the populations of different conformations at room temperature. iastate.edu

Below is a table summarizing typical ¹H NMR data for a piperidine ring system.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 (axial) | 2.5 - 2.7 | m | - |

| H-2 (equatorial) | 3.0 - 3.2 | m | - |

| H-3 (axial) | 1.4 - 1.6 | m | - |

| H-3 (equatorial) | 1.7 - 1.9 | m | - |

| H-4 (axial) | - | - | - |

| H-4 (equatorial) | - | - | - |

| H-5 (axial) | 1.4 - 1.6 | m | - |

| H-5 (equatorial) | 1.7 - 1.9 | m | - |

| H-6 (axial) | 2.5 - 2.7 | m | - |

| H-6 (equatorial) | 3.0 - 3.2 | m | - |

| NH | Variable | br s | - |

Note: Chemical shifts and coupling constants can vary significantly based on substitution and solvent.

In-Situ Spectroscopic Monitoring of Reaction Intermediates and Equilibria

In-situ spectroscopic monitoring allows for the real-time observation of chemical reactions as they occur, providing valuable information about reaction kinetics, intermediates, and equilibria. ed.ac.uk This is particularly important for understanding the mechanisms of reactions involving this compound.

NMR spectroscopy can be used for in-situ reaction monitoring by acquiring a series of spectra over the course of the reaction. ed.ac.uk This allows for the tracking of the concentrations of reactants, products, and any observable intermediates over time. ed.ac.uk For this to be effective, the NMR spectra must be acquired with sufficient signal-to-noise to accurately quantify the species present at each time point. ed.ac.uk

Other in-situ techniques, such as UV-Raman spectroscopy, can also be employed. mdpi.com By monitoring the changes in the vibrational modes of the molecules, it is possible to identify the formation of new species and follow their concentration changes throughout the reaction. mdpi.com This data, often coupled with computational modeling, can help to assign spectral bands to specific reaction intermediates. mdpi.com

The ability to directly observe reactive intermediates, which are often transient and present in low concentrations, is a key advantage of in-situ spectroscopy. nih.gov This direct evidence is crucial for confirming proposed reaction mechanisms.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its derivatives, a single-crystal X-ray diffraction study can provide unambiguous information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. chemrevlett.com

The piperidine ring in the solid state is often found in a chair conformation, with substituents occupying either axial or equatorial positions. chemrevlett.com However, crystal packing forces and intermolecular interactions can sometimes lead to the adoption of other conformations, such as a distorted boat. chemrevlett.com

The table below presents hypothetical crystallographic data for a this compound derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 9.876 |

| β (°) | 95.67 |

| Volume (ų) | 855.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.365 |

Mass Spectrometry for Reaction Pathway Elucidation and Intermediate Identification

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for elucidating reaction pathways and identifying reaction intermediates, particularly those that are highly reactive and present in low concentrations. nih.govrsc.org

Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) allow for the direct sampling of a reaction mixture, enabling the detection of charged intermediates. nih.gov By monitoring the masses of the species present in the reaction over time, it is possible to map out the sequence of events in a reaction pathway.

Tandem mass spectrometry (MS/MS) provides further structural information. In an MS/MS experiment, a specific ion (a potential intermediate) is selected, fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern can serve as a fingerprint to help identify the structure of the intermediate. mdpi.com This approach can be used to investigate entire catalytic cycles in the gas phase. nih.gov

For example, in the metabolism of compounds containing a piperidine ring, mass spectrometry can be used to identify the formation of iminium ion intermediates, which can be trapped with a nucleophile like cyanide to form a stable adduct that is then characterized by LC-MS/MS. mdpi.com This provides direct evidence for the bioactivation pathway.

Future Directions and Emerging Research Avenues for Piperidine 4,4 Diol

Development of Novel Catalytic Systems for Piperidine-4,4-diol Transformations

The development of sophisticated catalytic systems represents a critical frontier for unlocking new synthetic pathways involving this compound. Future research should focus on designing catalysts that enable highly selective functionalization of the piperidine (B6355638) ring and its geminal diol moiety. This includes exploring transition metal catalysis for C-H activation or cross-coupling reactions at specific positions on the piperidine ring, potentially leading to more efficient routes to complex substituted piperidines. Organocatalysis offers another promising avenue, with the potential for developing chiral catalysts that can induce enantioselectivity in reactions involving this compound, thereby enabling the synthesis of enantiomerically pure pharmaceutical intermediates. Furthermore, the application of biocatalysis, utilizing enzymes engineered for specific transformations, could provide environmentally friendly and highly selective methods for modifying this compound, such as selective oxidation or reduction of the hydroxyl groups or derivatization of the nitrogen atom.

Integration of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Synthetic Outcomes

Exploration of New Synthetic Utilities for this compound beyond Current Paradigms

While this compound is recognized for its role in pharmaceutical synthesis, its potential as a versatile synthon for other applications remains largely untapped. Future research should explore novel synthetic utilities that extend beyond its current established uses. This could involve its incorporation into advanced materials, such as polymers or supramolecular assemblies, where the rigid piperidine core and the hydrogen-bonding capabilities of the diol groups could impart unique properties. Its potential as a ligand in coordination chemistry or as a chiral auxiliary in asymmetric synthesis warrants further investigation. Exploring its reactivity in cascade reactions or multicomponent reactions could also lead to the rapid construction of complex molecular architectures with diverse functionalities, potentially finding applications in agrochemicals, materials science, or as probes in chemical biology.

Advanced Spectroscopic and Mechanistic Studies under Non-Standard Conditions

A deeper understanding of the fundamental chemical behavior of this compound can be achieved through advanced spectroscopic and mechanistic studies, particularly under non-standard conditions. Future research could employ in situ spectroscopic techniques, such as high-field NMR, IR, or Raman spectroscopy, to monitor reactions involving this compound in real-time, providing insights into reaction intermediates and mechanisms. Investigating its behavior under extreme conditions, such as high pressure, low temperatures, or in unconventional solvent systems like ionic liquids or supercritical fluids, could reveal novel reactivity patterns and stabilization mechanisms for transient species. Computational chemistry, including density functional theory (DFT) calculations, can complement experimental studies by providing detailed mechanistic pathways, transition state analyses, and predicting spectroscopic properties, thereby offering a comprehensive understanding of its chemical transformations.

Design of Novel Scaffolds and Architectures Utilizing the this compound Core

The this compound core offers a rigid and functionalizable scaffold for the design of novel molecular structures with tailored properties. Future research should focus on designing and synthesizing new molecular architectures that strategically incorporate this core. This could include the development of novel drug candidates with improved efficacy or reduced side effects by modifying the piperidine ring or its substituents. Designing new ligands for metal catalysis or for sensing applications, where the diol groups can act as coordination sites or hydrogen-bond donors/acceptors, is another promising area. Furthermore, the this compound unit could be integrated into larger supramolecular systems or functional materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), to create materials with specific porosity, catalytic activity, or recognition capabilities.

Q & A

Q. What are the established synthetic protocols for Piperidine-4,4-diol, and how can reaction parameters be systematically optimized?

Methodological Answer: this compound synthesis often involves cyclization or modification of piperidine precursors. For example, piperidin-4-one derivatives can be synthesized via acid-catalyzed condensation of aldehydes with piperidine hydrochloride (e.g., HCl-saturated acetic acid, 48-hour reaction time). Systematic optimization includes varying molar ratios (aldehyde:piperidine), temperature, and acid concentration. Post-synthesis purification via recrystallization or column chromatography ensures purity. Yield improvements may require catalyst screening (e.g., Lewis acids) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Use ¹H NMR to identify proton environments (e.g., hydroxyl groups at δ 3.5–4.5 ppm) and mass spectrometry (EI-MS) for molecular ion validation. High-resolution MS confirms empirical formulas. IR spectroscopy detects functional groups (O-H stretch ~3200 cm⁻¹). Cross-reference data with computational tools (ChemDraw) and literature values for analogous compounds. Chromatographic purity assessments (HPLC, TLC) require solvent systems like CHCl₃/MeOH gradients .

Q. What are the critical safety considerations when handling this compound in laboratory environments?

Methodological Answer: Follow GHS guidelines: use fume hoods, nitrile gloves, and safety goggles. This compound may exhibit acute toxicity (Category 4 for oral/dermal exposure). In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Store in sealed containers under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via periodic NMR analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies. Standardize variables like cell lines, solvent (e.g., DMSO concentration), and purity thresholds (>95%). Conduct meta-analyses to identify confounding factors (e.g., stereochemical differences). Structure-Activity Relationship (SAR) studies can isolate bioactive moieties, as seen in piperidine sulfonamide analogs .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer: Density Functional Theory (DFT) calculates reaction energetics (e.g., Gibbs free energy of hydroxyl group activation). Software like Gaussian models transition states, while molecular docking (AutoDock Vina) predicts enzyme interactions. Validate predictions with microscale reactions and in situ IR monitoring. NIST chemistry databases provide reference thermochemical data .

Q. What strategies mitigate solubility challenges of this compound in aqueous and organic solvents during formulation?

Methodological Answer: Use co-solvents (e.g., ethanol/water), salt formation (hydrochloride salts), or cyclodextrin inclusion complexes. Hansen solubility parameters guide solvent selection. For parenteral formulations, nanoemulsions or liposomes improve bioavailability. Phase solubility diagrams (Higuchi method) quantify solubility enhancements .

Q. How can advanced analytical methods like X-ray crystallography or 2D NMR elucidate the stereochemical configuration of this compound derivatives?

Methodological Answer: X-ray crystallography requires high-quality crystals grown via slow evaporation (e.g., ethyl acetate/hexane). For dynamic systems, 2D NMR (NOESY) identifies spatial proton interactions, confirming chair conformations. Variable-temperature NMR resolves conformational equilibria in solution. Compare experimental data with Cambridge Structural Database entries .

Q. What experimental designs are effective for assessing the metabolic stability of this compound in preclinical models?

Methodological Answer: Liver microsome assays (human/rat) quantify metabolic half-life using LC-MS/MS. Incubate with NADPH-regenerating systems and sample at intervals (0–60 min). In vivo studies (rodents) measure bioavailability (AUC) and clearance rates. Cross-validate with in silico ADMET predictions (e.g., SwissADME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.